(2S)-2-amino-3-azidopropanoic acid hydrochloride

Catalog No.
S6568608
CAS No.
1620171-64-3
M.F
C3H7ClN4O2
M. Wt
166.6
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-3-azidopropanoic acid hydrochloride

CAS Number

1620171-64-3

Product Name

(2S)-2-amino-3-azidopropanoic acid hydrochloride

Molecular Formula

C3H7ClN4O2

Molecular Weight

166.6

(2S)-2-amino-3-azidopropanoic acid hydrochloride is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) at the beta position relative to the carboxylic acid group. This compound is notable for its potential applications in biochemistry and medicinal chemistry, particularly as a building block for peptide synthesis and in the development of novel therapeutics. The hydrochloride salt form enhances its solubility, making it more accessible for various

Due to the limited research available, the mechanism of action of (2S)-2-amino-3-azidopropanoic acid hydrochloride is unknown.

As with any new compound, it is advisable to handle (2S)-2-amino-3-azidopropanoic acid hydrochloride with appropriate safety precautions until more information on its specific hazards becomes available.

Here are some general safety considerations for handling similar compounds:

  • Azide group: Azide groups can be explosive under certain conditions. Proper handling procedures should be followed when working with azide-containing compounds [2].
  • Carboxylic acid: Carboxylic acids can be irritants and may cause skin or eye corrosion.
  • General laboratory safety: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling unknown compounds. Follow general laboratory safety protocols.

Citation:

  • [2] Sicherheitsdatenblatt für Azide [Safety Data Sheet for Azides]. Carl Roth GmbH + Co. KG. (German, but useful for understanding general azide safety precautions).
  • Chemical Properties: (2S)-2-amino-3-azidopropanoic acid hydrochloride is a derivative of D-alanine, an essential amino acid. The presence of an azide group (N3) on the third carbon provides a unique functional group that can be useful for various chemical modifications.
  • Potential Applications: Limited information exists regarding established research applications of (2S)-2-amino-3-azidopropanoic acid hydrochloride. Some vendors offer the compound, but descriptions primarily focus on its chemical structure rather than established research uses [, , ].

The chemical reactivity of (2S)-2-amino-3-azidopropanoic acid hydrochloride is primarily influenced by its functional groups:

  • Nucleophilic Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
  • Coupling Reactions: This compound can be utilized in coupling reactions with other amino acids or peptides, enabling the formation of larger biomolecules.
  • Reduction Reactions: The azido group can be reduced to an amine, which may alter the biological activity and properties of the resulting compound.

These reactions are facilitated by various catalysts and conditions, which can be tailored to achieve specific outcomes in synthetic pathways.

(2S)-2-amino-3-azidopropanoic acid hydrochloride exhibits interesting biological activities due to its structural features. Studies suggest that compounds with azido groups can interact with biological systems in unique ways:

  • Antimicrobial Activity: Some azido-containing compounds have shown potential antimicrobial properties, making them candidates for further exploration in drug development.
  • Modulation of Enzyme Activity: The presence of the azido group may influence enzyme interactions, potentially serving as a tool for studying enzyme kinetics and mechanisms.

Research into the specific biological effects of (2S)-2-amino-3-azidopropanoic acid hydrochloride is ongoing, with implications for its use in therapeutic contexts.

The synthesis of (2S)-2-amino-3-azidopropanoic acid hydrochloride typically involves several steps:

  • Starting Materials: The synthesis often begins with commercially available amino acids or their derivatives.
  • Azidation Reaction: The introduction of the azido group can be achieved through nucleophilic substitution using sodium azide or other azide sources.
  • Hydrochloride Formation: The final step involves neutralizing the free base form of the amino acid with hydrochloric acid to form the hydrochloride salt, enhancing solubility.

(2S)-2-amino-3-azidopropanoic acid hydrochloride has several applications:

  • Peptide Synthesis: It serves as a valuable building block for synthesizing peptides with unique properties.
  • Bioconjugation Studies: Its azido group allows for click chemistry applications, facilitating the conjugation of biomolecules for imaging or therapeutic purposes.
  • Drug Development: The compound's unique structure may lead to the discovery of new drugs targeting specific biological pathways.

Interaction studies involving (2S)-2-amino-3-azidopropanoic acid hydrochloride focus on its ability to bind with various biomolecules:

  • Protein Interactions: Investigating how this compound interacts with proteins can provide insights into its potential roles in biochemical pathways.
  • Enzyme Inhibition Studies: Assessing its effects on enzyme activity can reveal its utility as a biochemical probe or therapeutic agent.

Such studies are crucial for understanding the compound's mechanism of action and potential therapeutic applications.

Several compounds share structural similarities with (2S)-2-amino-3-azidopropanoic acid hydrochloride. Here are a few notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-(trifluoromethyl)propanoic acidContains a trifluoromethyl groupExhibits different electronic properties affecting reactivity.
3-Aminopropanoic acidLacks an azido groupSimpler structure; used widely in peptide synthesis.
4-Azidobutanoic acidLonger carbon chain with an azido groupPotentially different biological activities due to chain length.

These comparisons highlight how (2S)-2-amino-3-azidopropanoic acid hydrochloride stands out due to its unique azido functionality, which offers distinct reactivity and potential applications not found in simpler amino acids or those with different substituents.

Purity

93 ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Dates

Modify: 2023-08-25

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